Cresyl violet acetate

准备方法

合成路线和反应条件

醋酸甲苯胺紫可以通过甲苯胺紫碱与醋酸的反应合成。该反应通常涉及将甲苯胺紫碱溶解在合适的溶剂中,例如乙醇,然后加入醋酸以形成醋酸盐。 反应通常在室温下进行,并监控至获得所需产物 .

工业生产方法

在工业环境中,醋酸甲苯胺紫的生产涉及使用类似于实验室中反应条件的大规模合成。 该过程包括通过重结晶或其他合适方法纯化染料,以达到所需的纯度和染料含量 .

化学反应分析

反应类型

醋酸甲苯胺紫会经历各种化学反应,包括:

氧化: 染料可以在特定条件下被氧化,导致其颜色性质发生变化。

还原: 还原反应可以改变染料的结构及其染色能力。

取代: 取代反应可以在氨基上发生,改变染料的性质.

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控条件下进行,以确保预期结果 .

主要形成的产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会导致形成不同的恶嗪衍生物,而取代反应可以产生各种取代的甲苯胺紫化合物 .

科学研究应用

Histological Staining

Cresyl violet acetate is widely recognized for its effectiveness in staining neuronal tissues, particularly for identifying Nissl bodies and nuclei in histological sections. It is commonly employed in the following contexts:

- Nissl Staining : CVA is used to stain ribosomal RNA in the rough endoplasmic reticulum of neurons, allowing for visualization of neuronal structure. The method highlights Nissl substance, giving a mottled blue appearance to the cytoplasm .

- Human Medical Diagnostics : It plays a crucial role in diagnosing various conditions through histological examination of human tissue samples. Cresyl violet staining aids in evaluating the integrity and morphology of nerve tissues .

In Vivo Histopathology

Recent studies have explored CVA as a nontoxic alternative for in vivo histopathological applications:

- Confocal Laser Scanning Microscopy : A study demonstrated that this compound can be utilized as a fluorophore for imaging esophageal and gastric mucosa. The dye was found to effectively stain cell nuclei and membranes without toxicity, making it suitable for non-invasive optical biopsies .

Neurotoxicology

This compound is instrumental in neurotoxicological studies:

- Assessment of Neuronal Integrity : It has been used to evaluate neuronal damage in various models, including those assessing the effects of neurotoxic agents. The dye assists researchers in identifying morphological changes associated with neurotoxicity .

Fluorescent Marker for Lysosomes

Cresyl violet exhibits unique fluorescent properties that allow it to serve as a superior lysosomal marker:

- Localization Studies : Research indicates that cresyl violet localizes to lysosomes and acidic vacuoles across different cell types, including yeast and mammalian cells. Its acidotropic nature makes it less susceptible to photobleaching compared to other fluorescent probes, enhancing its utility in live-cell imaging .

Photocatalytic Applications

Recent advancements have explored the attachment of cresyl violet to photocatalytic materials:

- Photosensitizing Dyes : Studies have investigated the covalent attachment of cresyl violet to titanium dioxide (TiO₂) surfaces, revealing enhanced photocatalytic activity due to improved optical properties and electron injection capabilities. This application highlights the potential use of CVA in environmental remediation technologies .

Data Table: Summary of Applications

Case Studies

- Study on Esophageal Mucosa : this compound was utilized to stain esophageal mucosa samples ex vivo using confocal microscopy. The study established optimal concentrations (2% CVA) for effective staining while maintaining cellular integrity, demonstrating its potential for clinical diagnostics .

- Neurotoxicology Investigation : In a neurotoxicological study, cresyl violet was employed to assess neuronal damage caused by specific toxic agents. The results indicated significant morphological alterations detectable through CVA staining, reinforcing its role as a critical tool in neurotoxic assessments .

作用机制

醋酸甲苯胺紫通过与神经元尼氏物质中的核酸,特别是 RNA,结合而发挥作用。该染料的碱性苯胺结构使其能够与带负电荷的核酸相互作用,导致细胞质和细胞核的蓝色或紫色染色。 这种染色突出了神经元的重要结构特征,例如粗面内质网和核糖体 .

相似化合物的比较

类似化合物

结晶紫: 用于细菌革兰氏染色的另一种碱性染料。

苏丹黑 B: 用于神经组织中的髓鞘染色。

独特性

醋酸甲苯胺紫在提供神经元结构的清晰且独特的染色方面独树一帜,使其成为神经解剖学研究的首选。 它的平面共轭体系和与核酸的特异性结合使其有别于其他染料,提供优异的染色特性和可靠性 .

生物活性

Cresyl violet acetate (CVA) is a synthetic dye belonging to the oxazine family, primarily used as a biological stain in histology and cell biology. Its chemical structure is represented by the formula with a molecular weight of 321.34 g/mol. The compound has garnered attention for its various applications in staining nerve cells, tissues, and as a marker in fluorescence microscopy.

This compound is characterized by its solubility in water and ethanol, while being insoluble in acetone. The dye appears as a dark green to black crystalline powder with a melting point between 140°C and 143°C. It is commonly used for:

- Staining Nerve Cells : CVA is particularly effective in identifying Nissl bodies and neuronal nuclei, making it invaluable in neuroanatomical studies.

- Histopathological Analysis : It is employed to stain formalin-fixed paraffin-embedded tissue sections, facilitating the identification of pathological changes.

- Fluorescent Marker : As a membrane-permeant fluorophore, CVA localizes to lysosomes and acidic vacuoles in various cell types, including human and murine cells .

This compound acts as an acidotropic weak base, allowing it to accumulate in acidic cellular compartments without significantly altering the organellar pH. This property enhances its utility as a lysosomal marker compared to other fluorescent probes that may induce photobleaching or photoconversion .

Case Studies

- Neuroprotection Studies : In research involving hippocampal neurons, cresyl violet staining was utilized to assess neuronal viability following exposure to neurotoxic agents. The number of cresyl violet-positive neurons was counted to evaluate neuroprotective effects of compounds like resveratrol .

- In Vivo Histopathology : A study conducted on swine esophageal and gastric mucosa demonstrated that CVA could serve as a non-toxic staining agent for confocal laser scanning microscopy. Concentrations ranging from 0.1% to 10% were tested, with optimal staining achieved at 2%, allowing for clear visualization of nuclei and cell membranes .

Comparative Analysis of Staining Efficacy

The following table summarizes the effectiveness of this compound compared to other common histological stains:

| Stain | Target Structures | Fluorescence | Photostability | Toxicity |

|---|---|---|---|---|

| This compound | Nuclei, Nissl Bodies | Yes | High | Low |

| Hematoxylin | Nuclei | No | Moderate | Moderate |

| DAPI | Nuclei | Yes | Low | High |

| LysoTracker | Lysosomes | Yes | Moderate | Moderate |

Research Findings

Recent studies have highlighted the advantages of using this compound in various biological contexts:

- Lysosomal Marker : CVA has been recognized as a superior fluorescent marker for lysosomes due to its unique spectral properties and low susceptibility to photobleaching. This allows for more reliable imaging in live-cell studies .

- Histological Techniques : In histopathology, CVA facilitates the identification of specific cellular structures, aiding in the diagnosis of diseases such as cancer by highlighting abnormal cellular morphology .

属性

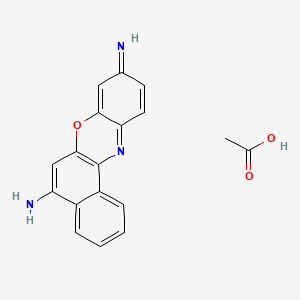

IUPAC Name |

acetic acid;9-iminobenzo[a]phenoxazin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,17H,18H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIKHDNZZCTIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep green powder; [MSDSonline] | |

| Record name | Cresyl violet acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10510-54-0 | |

| Record name | Cresyl violet acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。